4-(2-Methyl-piperidin-4-YL)-morpholine

Catalog No.
S13715742
CAS No.
M.F
C10H20N2O
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methyl-piperidin-4-YL)-morpholine

Product Name

4-(2-Methyl-piperidin-4-YL)-morpholine

IUPAC Name

4-(2-methylpiperidin-4-yl)morpholine

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c1-9-8-10(2-3-11-9)12-4-6-13-7-5-12/h9-11H,2-8H2,1H3

InChI Key

GAKCRSSYQHBQAV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)N2CCOCC2

4-(2-Methyl-piperidin-4-YL)-morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a piperidine moiety. The compound features a morpholine group, which is a six-membered heterocyclic structure containing one nitrogen and one oxygen atom, combined with a piperidine ring that has a methyl substituent at the second position. This combination of functionalities imparts interesting chemical properties and potential biological activities.

Typical of secondary amines and heterocycles. These include:

  • Reductive Amination: This reaction involves the formation of an amine from a carbonyl compound and an amine in the presence of a reducing agent. The morpholine and piperidine groups can undergo reductive amination to form more complex structures.
  • N-Alkylation: The nitrogen atom in the morpholine or piperidine moiety can undergo alkylation reactions, leading to the formation of quaternary ammonium compounds.
  • Formation of Enamines: The morpholine group can facilitate the generation of enamines, which are useful intermediates in organic synthesis .

The biological activity of 4-(2-Methyl-piperidin-4-YL)-morpholine has been explored in various studies. Compounds containing both morpholine and piperidine structures have been shown to exhibit:

  • Antimicrobial Properties: Some derivatives have been investigated for their potential as antifungal agents .
  • Neuropharmacological Effects: The piperidine component may contribute to interactions with neurotransmitter systems, potentially affecting mood and cognition.
  • Inhibition of Enzymes: Similar compounds have been studied as inhibitors of acetylcholinesterase, suggesting that 4-(2-Methyl-piperidin-4-YL)-morpholine may have applications in treating neurodegenerative disorders .

The synthesis of 4-(2-Methyl-piperidin-4-YL)-morpholine can be achieved through several methods:

  • Reductive Amination: This method involves reacting a suitable aldehyde or ketone with 2-methylpiperidine in the presence of morpholine and a reducing agent such as hydrogen gas with a catalyst (e.g., palladium or platinum) .
  • Direct Alkylation: Morpholine can be directly alkylated with 2-methylpiperidine using alkyl halides under basic conditions to yield the desired compound.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving precursors that contain both morpholine and piperidine functionalities.

4-(2-Methyl-piperidin-4-YL)-morpholine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for neuropharmacological agents or antimicrobial therapies.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemicals: Similar compounds are used as fungicides, indicating potential applications in agriculture .

Interaction studies have focused on understanding how 4-(2-Methyl-piperidin-4-YL)-morpholine interacts with biological targets:

  • Enzyme Inhibition: Studies have shown that compounds with similar structures can inhibit enzymes like acetylcholinesterase, suggesting that this compound might exhibit similar properties .
  • Molecular Docking Studies: Computational studies may provide insights into how the compound binds to specific receptors or enzymes, aiding in the design of more potent derivatives.

Similar Compounds

Several compounds share structural similarities with 4-(2-Methyl-piperidin-4-YL)-morpholine, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
4-Piperidinyl-morpholineMorpholine derivativeExhibits neuropharmacological effects
1-(2-Methyl-piperidin-4-YL)-pyrrolidinePyrrolidine derivativePotentially different biological activities
1-(3-Chloro-propyl)-piperidinePiperidine derivativeKnown for its use in pharmaceuticals
N-Methyl-morpholineMorpholine derivativeUsed as a solvent and intermediate

These compounds highlight the versatility and potential applications of derivatives featuring both morpholine and piperidine functionalities.

The exploration of piperidine-morpholine hybrids emerged from the need to enhance the bioactivity and metabolic stability of lead compounds in drug discovery. Piperidine, a six-membered amine ring, and morpholine, a six-membered ether-amine hybrid, have individually served as privileged structures in pharmaceuticals due to their ability to improve solubility, bioavailability, and target engagement. Early synthetic efforts focused on simple N-substituted derivatives, but advances in reductive amination and catalytic hydrogenation techniques enabled the efficient construction of complex hybrids like 4-(2-Methyl-piperidin-4-YL)-morpholine.

A pivotal development was disclosed in the 2022 European Patent (EP 3470394 B1), which described a one-pot reductive amination method for synthesizing 4-(piperidin-4-yl)morpholine precursors. This methodology addressed prior challenges in yield and purity by employing excess morpholine as both a reactant and solvent, followed by palladium-catalyzed debenzylation. Such innovations laid the groundwork for derivatives like 4-(2-Methyl-piperidin-4-YL)-morpholine, which incorporate methyl substitutions to fine-tune steric and electronic properties.

Table 1: Comparative Molecular Data for Piperidine-Morpholine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
4-(2-Methyl-piperidin-4-YL)-morpholine$$ \text{C}{10}\text{H}{20}\text{N}_{2}\text{O} $$184.28Methyl group at piperidin-2 position
4-(Piperidin-4-yl)morpholine$$ \text{C}{9}\text{H}{18}\text{N}_{2}\text{O} $$170.25Unsubstituted piperidine-morpholine
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride$$ \text{C}{10}\text{H}{22}\text{Cl}{2}\text{N}{2}\text{O} $$257.20Methyl substitution; hydrochloride salt

Significance in Heterocyclic Chemistry Research

The structural complexity of 4-(2-Methyl-piperidin-4-YL)-morpholine underscores its value in heterocyclic chemistry. The methyl group at the piperidin-2 position introduces chirality and conformational rigidity, which can enhance binding specificity in drug-receptor interactions. This compound’s synthesis leverages modular strategies such as reductive amination, enabling scalable production of enantiomerically pure intermediates.

Synthetic Advancements

The European Patent EP 3470394 B1 highlights a two-step synthesis for analogous compounds:

  • Reductive Amination: 1-Benzyl-4-piperidone reacts with morpholine under hydrogen pressure (≤1 MPa) using platinum or palladium catalysts to form 4-(1-benzylpiperidin-4-yl)morpholine.
  • Debenzylation: Catalytic hydrogenation removes the benzyl protecting group, yielding the target piperidine-morpholine hybrid.

Table 2: Key Reaction Parameters for Hybrid Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Morpholine stoichiometry≥5 molar equivalentsSuppresses byproduct formation
Hydrogen pressure≤1 MPaEnsures complete reduction
CatalystPd/C or Pt/Al$$2$$O$$3$$High selectivity for amine bonds

For Piperidine-Morpholine Frameworks

The synthetic methodologies table demonstrates the range of approaches available for constructing these heterocyclic frameworks, with yields typically ranging from 45-98% depending on the specific methodology employed. Reductive amination and hydroamination/transfer hydrogenation techniques provide the highest yields (70-95%), while multicomponent reactions offer greater structural diversity despite somewhat lower yields (45-85%).

Table 2: Catalytic Systems for Selective Alkylation/Acylation

The catalytic systems analysis reveals that enantioselective methodologies consistently achieve excellent stereoselectivity (85-99% ee) when properly optimized. Morpholine-based organocatalysts and titanium(IV) complexes demonstrate particularly high enantioselectivities, while palladium and ruthenium systems provide excellent functional group tolerance and mild reaction conditions.

Table 3: Purification and Isolation Techniques

The purification techniques comparison indicates that HPLC and supercritical fluid chromatography provide the highest resolution and recovery rates (85-98%), while crystallization offers the simplest approach for solid compounds. The choice of purification method depends critically on the physical properties of the target compound and the required purity specifications.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.157563266 g/mol

Monoisotopic Mass

184.157563266 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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